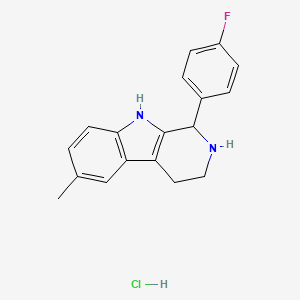
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Übersicht
Beschreibung
The compound “1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-” is also known as 3-hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one . It has a CAS Number of 143647-58-9 and a molecular weight of 325.37 . The compound is solid in its physical form .
Physical and Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 325.37 . The InChI code for this compound is 1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H , which provides information about its molecular structure and formula. Unfortunately, more detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Properties
1H-Isoindol-1-one derivatives have been synthesized and their spectral properties studied. For instance, Galanin, Yakubov, and Shaposhnikov (2007) explored the synthesis of zinc complexes of meso-trans-diphenyldihexadecyltetrabenzoporphyrin, a derivative of 1H-Isoindol-1-one, and examined their spectral characteristics (Galanin, Yakubov, & Shaposhnikov, 2007).
Asymmetric Synthesis
Pérard-Viret, Prangé, Tomas, and Royer (2002) investigated a simple asymmetric access to 3-alkyl-isoindolin-1-ones, including 1H-Isoindol-1-one derivatives, highlighting its efficiency in asymmetric synthesis (Pérard-Viret, Prangé, Tomas, & Royer, 2002).
Versatile Synthetic Routes
Deniau and Enders (2002) developed a versatile synthetic route to various 1H-Isoindol-1-one derivatives. This method provides efficient preparation of these compounds for further research and application (Deniau & Enders, 2002).
Molecular Rearrangements
Váňa, Sedlák, Padělková, and Hanusek (2012) explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to the formation of 1H-Isoindol-1-one derivatives. This study contributes to the understanding of molecular transformations in synthetic chemistry (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Crystallography and Molecular Structure
Research by Fun, Teh, Shen, and Xu (2007) involved the crystallographic analysis of a 1H-Isoindol-1-one derivative, providing insights into the molecular structure and interactions within these compounds (Fun, Teh, Shen, & Xu, 2007).
Behavior in Chemical Reactions
Jóźwiak and Ciechańska (2014) reported on the behavior of 1H-Isoindol-1-one derivatives in reactions with sec-butyllithium, demonstrating their dualistic behavior, which is crucial for understanding their reactivity in synthetic processes (Jóźwiak & Ciechańska, 2014).
Antibacterial Properties
Ahmed, Sharma, Nagda, Salvi, and Talesara (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones and their derivatives, including 1H-Isoindol-1-one, and evaluated their antibacterial properties. This research suggests potential applications in developing antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Genotoxicity Assessment
Dos Santos et al. (2011) assessed the in vivo genotoxicity of compounds including 1H-Isoindol-1-one derivatives for the treatment of sickle cell disease. This study highlights the importance of evaluating the safety profile of these compounds in medical applications (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
Inhibition of Heparanase
Courtney et al. (2004) described a novel class of 1H-Isoindol-1-one derivatives as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research opens avenues for therapeutic applications in cancer treatment (Courtney et al., 2004).
Eigenschaften
IUPAC Name |
3-hydroxy-2-phenyl-3-(2-phenylethynyl)isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYBFRXHSUYDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394477 | |
| Record name | 2H-448S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143647-58-9 | |
| Record name | 2H-448S | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


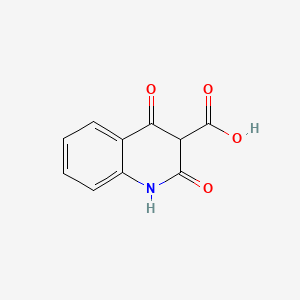
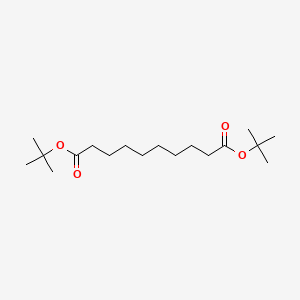
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
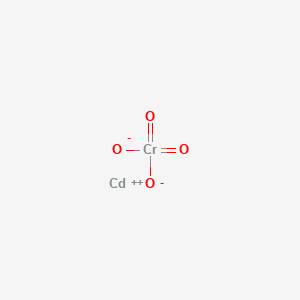
![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)


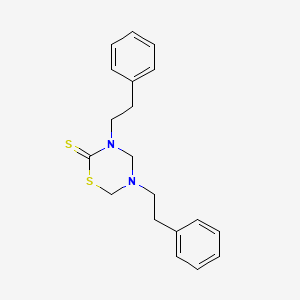
![1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-YL)ethanone hydrochloride](/img/structure/B3047667.png)
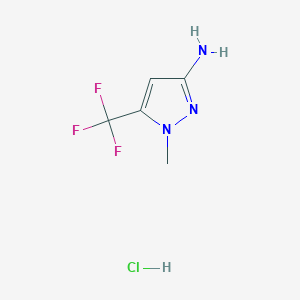
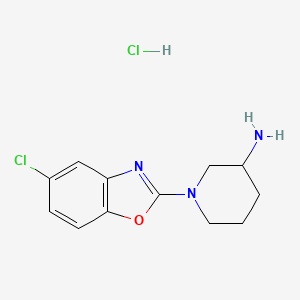
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)
![[5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3047675.png)
